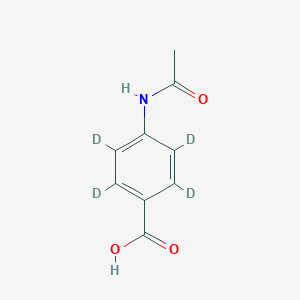
4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid is a deuterated derivative of benzoic acid with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₉D₄N₁O₂
- Molecular Weight : 179.24 g/mol
The presence of deuterium atoms enhances the compound's stability and alters its metabolic pathways compared to its non-deuterated counterparts.
Pharmacological Properties
- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Effects : Compounds with acetamido groups are often associated with anti-inflammatory activities. Research indicates that such compounds can inhibit pro-inflammatory cytokines and reduce swelling in animal models .
- Neuroprotective Effects : Some studies suggest that compounds structurally similar to this compound may offer neuroprotective benefits by modulating energy metabolism and reducing oxidative stress in neuronal cells .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The acetamido group can interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular responses.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, thereby providing protective effects in neurodegenerative conditions.
Case Studies and Research Findings
- Neuroprotection in Animal Models :
- In Vitro Studies :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEYYXVJIFCE-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














